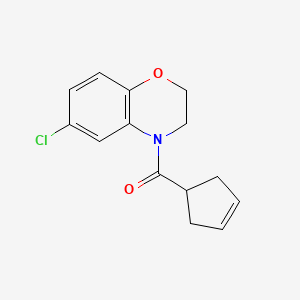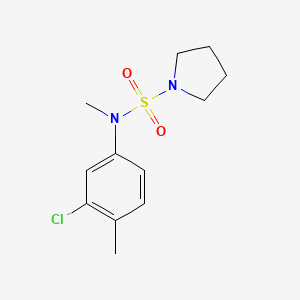![molecular formula C13H21NO B7592280 Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DMCM and is a member of the class of compounds known as benzodiazepines. DMCM has been the subject of extensive research to explore its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
DMCM works by binding to the GABA(A) receptor, which is a type of receptor that is responsible for regulating the activity of neurons in the brain. Specifically, DMCM binds to the benzodiazepine site on the GABA(A) receptor, which enhances the activity of the receptor and leads to an increase in the inhibitory signaling in the brain. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects
DMCM has been shown to have a range of biochemical and physiological effects that are related to its activity at the GABA(A) receptor. These effects include an increase in the duration of GABA-mediated inhibitory postsynaptic currents, an increase in the frequency of GABA-mediated inhibitory postsynaptic currents, and an increase in the duration of the inhibitory effect of GABA on neuronal firing. DMCM has also been shown to have sedative and anxiolytic effects in animal models, which is consistent with its activity at the GABA(A) receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMCM for lab experiments is its selectivity for the GABA(A) receptor, which makes it an important tool for studying receptor function and the development of new drugs. Additionally, DMCM has a long half-life, which allows for more extended experiments and reduces the need for frequent dosing. However, DMCM has several limitations, including its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DMCM, including the development of new drugs that target the GABA(A) receptor, the exploration of its potential for treating anxiety and other neurological disorders, and the investigation of its potential for use in combination therapies. Additionally, there is a need for further research on the safety and efficacy of DMCM, particularly in human subjects. Overall, DMCM is a promising compound that has the potential to make significant contributions to the field of neuroscience and drug development.
Méthodes De Synthèse
The synthesis of DMCM involves several steps, including the reaction of 3,3-dimethyl-2-butanone with cyclopentylmagnesium bromide, followed by the reaction of the resulting product with 3-amino-1,2-propanediol. The final step involves the reaction of the intermediate product with methyl chloroformate to produce DMCM. The synthesis of DMCM is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
DMCM has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a tool to study the GABA(A) receptor, which is a critical target for many drugs used to treat anxiety and other neurological disorders. DMCM has been shown to bind selectively to the GABA(A) receptor, making it an important tool for studying receptor function and the development of new drugs.
Propriétés
IUPAC Name |
cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2)10-7-14(8-11(10)13)12(15)9-5-3-4-6-9/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVKEEQQPLTASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)

![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)

![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)



![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)